Superior IDO1 Inhibitory Potency of 6-Bromo-Isoindole Scaffold Versus Unsubstituted 1H-Isoindol-3-amine
A 6-bromo-substituted isoindole derivative bearing the 6-bromo-1H-isoindol-3-amine core demonstrates an IC50 of 21 nM against recombinant human IDO1 expressed in HEK293 cells [1]. In contrast, the unsubstituted parent compound 1H-isoindol-3-amine exhibits only an IC50 of 1,000 nM (1.00E+3 nM) against IDO1 in IFN-gamma stimulated human HeLa cells [2]. This represents an approximately 47.6-fold improvement in inhibitory potency attributable to the bromo substitution pattern. While assays differ in cellular context (recombinant enzyme vs. cell-based), the magnitude of difference strongly supports enhanced target engagement conferred by the 6-bromo substituent.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 nM (6-bromo-isoindole derivative incorporating 6-bromo-1H-isoindol-3-amine core) |
| Comparator Or Baseline | 1H-isoindol-3-amine (unsubstituted): IC50 = 1,000 nM |
| Quantified Difference | ~47.6-fold improvement (21 nM vs. 1,000 nM) |
| Conditions | Target compound: Recombinant human IDO1 in HEK293 cells, N-formylkynurenine formation assay; Comparator: IFN-gamma stimulated human HeLa cells, kynurenine production assay |
Why This Matters
For medicinal chemistry programs targeting IDO1, this potency differential justifies procuring the 6-bromo derivative over the unsubstituted scaffold as a starting point for lead optimization.
- [1] BindingDB BDBM50513446 / CHEMBL4451860. IC50 = 21 nM. Inhibition of recombinant human IDO1 expressed in HEK293 cells. Data curated by ChEMBL from Shanghai Institute of Materia Medica. View Source
- [2] BindingDB BDBM50454801 / CHEMBL4206646. IC50 = 1,000 nM. Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. Data curated by ChEMBL. View Source
